
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione, also known as NPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is still being studied. However, it is believed that 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione acts as a Michael acceptor and can undergo nucleophilic addition reactions with various biological molecules, such as proteins and enzymes. This can lead to the inhibition of enzymatic activity and cell growth.
Biochemical and Physiological Effects:
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to have antibacterial and antifungal properties against various strains of bacteria and fungi. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione in lab experiments is its ease of synthesis and purification. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is also relatively stable and can be stored for extended periods. However, one limitation is that 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione can be toxic and must be handled with care. Additionally, the exact mechanism of action of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is still being studied, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione. One area of interest is the development of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione-based polymers for use in various applications, such as drug delivery systems and sensors. Another area of interest is the investigation of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione as a potential anticancer agent, either alone or in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione and its potential applications in various fields.
In conclusion, 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione in various fields.
Méthodes De Synthèse
The synthesis of 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione involves the reaction of 4-nitrobenzenethiol with acetylacetone in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. It has been used as a building block for the synthesis of various organic compounds and polymers. 3-(4-Nitro-phenylsulfanyl)-pentane-2,4-dione has also been investigated for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
3-(4-nitrophenyl)sulfanylpentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-7(13)11(8(2)14)17-10-5-3-9(4-6-10)12(15)16/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQAWVPECAWACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67302-30-1 |
Source


|
| Record name | 3-(4-NITRO-PHENYLSULFANYL)-PENTANE-2,4-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910577.png)
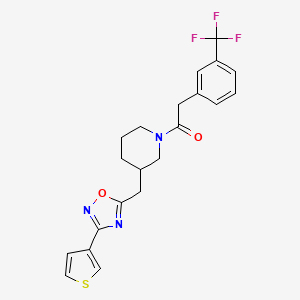
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)
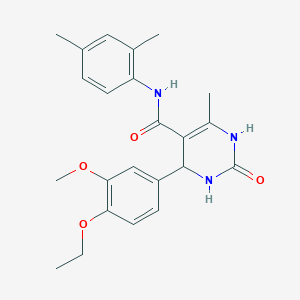
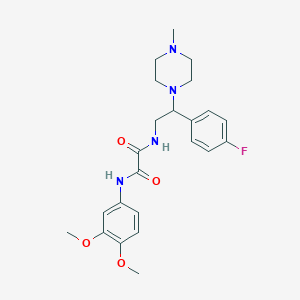

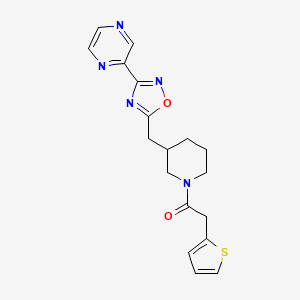
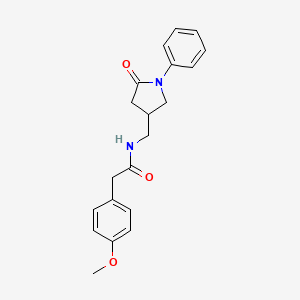
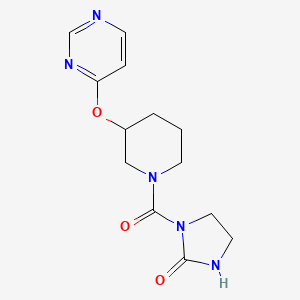
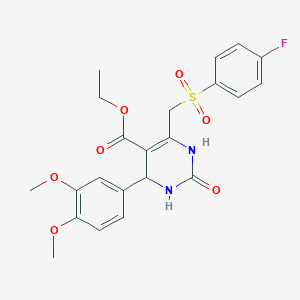
![4-allyl-1-anilino-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2910598.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(benzylthio)acetamide](/img/structure/B2910599.png)